(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 60456-22-6
VCID: VC21081821
InChI: InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1
SMILES: CC1(OCC(O1)CCl)C
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6 g/mol

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

CAS No.: 60456-22-6

Cat. No.: VC21081821

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane - 60456-22-6

Specification

CAS No. 60456-22-6
Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
IUPAC Name (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Standard InChI InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1
Standard InChI Key BNPOTXLWPZOESZ-RXMQYKEDSA-N
Isomeric SMILES CC1(OC[C@H](O1)CCl)C
SMILES CC1(OCC(O1)CCl)C
Canonical SMILES CC1(OCC(O1)CCl)C

Introduction

Chemical Identity and Structure

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 60456-22-6) is a chiral molecule with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol. Structurally, it features a five-membered 1,3-dioxolane ring substituted with a chloromethyl group at the 4-position and two methyl groups at the 2-position. The "(S)" designation indicates the specific stereochemical configuration at the 4-position, which is crucial for its applications in asymmetric synthesis and pharmaceutical development .

The compound is represented by several synonyms including (S)-(-)-3-Chloro-1,2-propanediol acetonide, (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, and S-3-Chloropropanediol acetonide. Its systematic IUPAC name is (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane .

Identification Parameters

The compound is uniquely identified by several standardized chemical identifiers as shown in Table 1:

IdentifierValue
CAS Number60456-22-6
EINECS Number628-358-9
MDL NumberMFCD00273365
InChIInChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1
InChIKeyBNPOTXLWPZOESZ-RXMQYKEDSA-N
SMILESO1CC@@HOC1(C)C

Physical and Chemical Properties

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane exists as a clear colorless to light yellow liquid at room temperature and pressure. It possesses several distinctive physical and chemical properties that make it valuable for various applications .

Physical Properties

The compound's physical properties are summarized in Table 2:

PropertyValue
Physical StateClear colorless to light yellow liquid
Molecular Weight150.60 g/mol
Density1.103 g/mL at 25°C
Boiling Point63°C at 37 mmHg
Flash Point50°C (123°F)
Refractive Index1.4330 to 1.4350
Specific Rotation-42° (neat, 24°C)
Specific Gravity1.103

Chemical Properties

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a reactive compound with several notable chemical characteristics:

  • It is sensitive to acidic substances and prone to decomposition reactions when exposed to acids .

  • The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions .

  • The compound's dioxolane ring provides protection for the diol functionality and confers stability under various reaction conditions .

  • It exhibits specific solubility in organic solvents such as chloroform and ethyl acetate .

  • The compound requires storage under inert atmosphere at 2-8°C to maintain stability .

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of (S)-3-chloro-1,2-propanediol with acetone in the presence of an acid catalyst. The general synthetic route is shown in the following reaction equation:

(S)-3-Chloro-1,2-propanediol + Acetone → (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane + H₂O

This reaction proceeds through an acid-catalyzed acetalization process, where the diol functionality forms a cyclic acetal with acetone. Common catalysts for this reaction include p-toluenesulfonic acid (p-TsOH) and other strong acids .

Industrial Production Methods

For industrial-scale production, continuous flow processes may be employed to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield. The industrial process often involves:

  • Controlled addition of reagents

  • Maintenance of anhydrous conditions

  • Precise temperature control

  • Efficient purification techniques such as distillation

Chemical Reactivity

Types of Reactions

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, primarily due to the reactivity of the chloromethyl group:

Nucleophilic Substitution Reactions

The chloromethyl group can undergo substitution with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives. These reactions typically follow an SN2 mechanism, resulting in inversion of configuration at the carbon bearing the chlorine atom .

Oxidation Reactions

The compound can be oxidized to form aldehydes or carboxylic acids using appropriate oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

Reduction Reactions

Reduction of the chloromethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, (S)-2,2-dimethyl-1,3-dioxolane-4-methanol .

Elimination Reactions

Under basic conditions, the compound can undergo elimination to form 2,2-dimethyl-4-methylene-1,3-dioxolane, which has been used in the preparation of various dioxolane derivatives .

Reactivity Table

Table 3: Common Reactions of (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Reaction TypeReagentsConditionsProducts
Nucleophilic SubstitutionAmines, thiols, alcohols, azidesDichloromethane, acetonitrile, baseAmino, thio, alkoxy, azido derivatives
OxidationKMnO₄, CrO₃Acetone, water, acidic conditionsAldehydes, carboxylic acids
ReductionLiAlH₄, NaBH₄Ether, THF, room temperature to reflux(S)-2,2-dimethyl-1,3-dioxolane-4-methanol
EliminationKOH, t-BuOKDMSO, THF, heat2,2-dimethyl-4-methylene-1,3-dioxolane

Applications in Research and Industry

Pharmaceutical Applications

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as an important intermediate in pharmaceutical synthesis. It is known to be an impurity of landiolol, a beta-blocker medication used for the treatment of tachyarrhythmias .

Research indicates that derivatives of this compound can be synthesized to yield antiviral agents effective against various viral infections. The compound's chiral nature makes it valuable in asymmetric synthesis of bioactive compounds and drugs.

Organic Synthesis Applications

ParameterInformation
Signal WordDanger
GHS Hazard StatementsH226: Flammable liquid and vapor
H301: Toxic if swallowed
H315: Causes skin irritation
H318: Causes serious eye damage
H335: May cause respiratory irritation
Precautionary StatementsP210: Keep away from heat/sparks/open flames/hot surfaces
P280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth
P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician
Hazard CodesXi, T
Risk Statements10-41-36/37/38-25
Safety Statements16-26-36-45-37/39-36/39
RIDADRUN 1993 3/PG 3
WGK Germany3
Hazard Class3
Packing GroupIII

Comparison with Related Compounds

Comparison with (R)-Enantiomer

The (R)-enantiomer, (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 57044-24-3), differs from the (S)-enantiomer in its stereochemistry at the 4-position. This leads to different optical rotation properties: the (S)-enantiomer exhibits a negative rotation (-42°), while the (R)-enantiomer shows a positive rotation .

Comparison with Racemic and Related Compounds

Table 5: Comparison with Related Compounds

CompoundCAS NumberKey DifferencesPropertiesApplications
(S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane60456-22-6(S) stereochemistrySpecific rotation: -42°Pharmaceutical synthesis, chiral building block
(R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane57044-24-3(R) stereochemistrySpecific rotation: positiveSimilar to (S)-enantiomer
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (racemic)4362-40-7Racemic mixtureNo optical activityBiosynthetic preparations
2,2-Dimethyl-1,3-dioxolane-4-methanolVariousHydroxyl instead of chloromethylLess reactivePrecursor or product of chloromethyl derivative

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